molecular formula C6H4N4O2 B1500760 [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid CAS No. 330440-42-1

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

Cat. No. B1500760
CAS RN: 330440-42-1
M. Wt: 164.12 g/mol
InChI Key: DCUXYLCQXDMCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . The physicochemical properties inherent to 1 and its fused homologues distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously .


Chemical Reactions Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Scientific Research Applications

Transformations to Pyridazines and Triazolo[4,3-b]Pyridazines

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid has been explored for its ability to undergo ring transformations to form pyridazines. These transformations involve the reaction of 1,2,4-triazine 4-oxides with phenylacetonitrile under basic conditions, leading to the formation of [1,2,4]triazolo[4,3-b]pyridazines (Kozhevnikov et al., 2005).

Synthesis and Antiproliferative Activity

This compound is used in the synthesis of various derivatives with potential antiproliferative activity. It acts as a building block for creating compounds that inhibit the proliferation of endothelial and tumor cells. The modification of this molecule has led to the development of compounds with significant antiproliferative properties (Ilić et al., 2011).

Structural Analysis and Medicinal Chemistry

In medicinal chemistry, derivatives of [1,2,4]Triazolo[4,3-b]pyridazine have shown substantial importance. Detailed structural analysis, DFT calculations, and Hirshfeld surface studies are conducted to understand the intermolecular interactions and properties of these compounds. Such studies are vital for developing pharmaceutical compounds with specific targeted activities (Sallam et al., 2021).

Antibacterial and Antifungal Activities

Novel derivatives of [1,2,4]Triazolo[4,3-b]pyridazine have been synthesized and tested for their antimicrobial activities. These studies are crucial in the search for new compounds with potential as antibacterial and antifungal agents (El-Reedy & Soliman, 2020).

High-Energy Material Development

The [1,2,4]Triazolo[4,3-b]pyridazine structure is used to construct new low-sensitivity high-energy materials. Its derivatives show promise in fields requiring energetic materials with specific detonation velocities and pressures, highlighting its potential in material science (Chen et al., 2021).

Synthesis of Trisubstituted Derivatives

Research on the rapid analogue synthesis of biologically active trisubstituted derivatives of [1,2,4]Triazolo[4,3-b]pyridazine has been conducted. These derivatives have significant potential in various biological applications due to their selective variation properties (Collins et al., 2000).

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXYLCQXDMCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665277
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330440-42-1
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Reactant of Route 4
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Reactant of Route 6
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.